Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate hydrochloride
Overview
Description
“Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate hydrochloride” is a chemical compound with the molecular formula C12H13Cl3N2O2 . It is a complex organic compound that contains a cyano group, a dichlorophenyl group, and an ethyl acetate group .
Molecular Structure Analysis
The molecular structure of this compound includes a cyano group, a dichlorophenyl group, and an ethyl acetate group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Scientific Research Applications
Antitumor Activity
Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate hydrochloride has shown promise in antitumor applications. A study highlighted the synthesis of a related compound, Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, and its distinct inhibition of the proliferation of some cancer cell lines (Liu et al., 2018).
Synthesis and Structural Analysis
The compound has been a focal point in the synthesis of various chemical structures. For instance, it has been used in the efficient synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, highlighting its utility in creating new pyrrole derivatives, which are significant in various chemical applications (Dawadi & Lugtenburg, 2011).
Applications in Medicinal Chemistry
In medicinal chemistry, the compound has been used in processes such as the synthesis of Clopidogrel Sulfate, showcasing its relevance in the production of pharmaceuticals (Jia-peng, 2012).
Peptide Bond Formation
The compound plays a role in low-epimerization peptide bond formation. A study involving Ethyl 2-cyano-2-hydroxyimino acetate demonstrated its application in synthesizing peptides, an essential process in biochemistry and drug development (Subirós‐Funosas et al., 2014).
Learning and Memory Enhancement
There is also evidence of its use in enhancing learning and memory. A compound synthesized using a related structure showed learning and memory facilitation in mice (Jing-ai, 2006).
Antihypertensive Activity
Further, derivatives of the compound are expected to exhibit antihypertensive activity, indicating its potential in treating cardiovascular diseases (Kumar & Mashelker, 2006).
Antimicrobial Activity
A combination of Ethyl 3-Amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate with Ethyl α-Cyano-4-chlorocinnamate, structurally related to the compound , demonstrated antimicrobial activity (Radwan et al., 2020).
Properties
IUPAC Name |
ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2.ClH/c1-2-18-12(17)7-16-11(6-15)8-3-4-9(13)10(14)5-8;/h3-5,11,16H,2,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICROKQBUHMTDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C#N)C1=CC(=C(C=C1)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-44-3 | |
Record name | Glycine, N-[cyano(3,4-dichlorophenyl)methyl]-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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